molecular formula C22H25N3O3S B298867 3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one

3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B298867
M. Wt: 411.5 g/mol
InChI Key: GMPFTFRWUHRMSO-MYZFFRRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one, also known as MFTZ, is a synthetic compound that has been widely studied for its potential medicinal properties. MFTZ belongs to the thiazolidinone family of compounds, which have been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects.

Mechanism of Action

The mechanism of action of 3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood, but studies have suggested that it may act through multiple pathways. 3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. 3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to activate the p53 signaling pathway, which plays a crucial role in regulating cell cycle and apoptosis.
Biochemical and Physiological Effects:
3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one has been found to have various biochemical and physiological effects. In vitro studies have shown that 3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of various enzymes involved in inflammation and cancer progression. In vivo studies have demonstrated that 3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one can inhibit tumor growth and metastasis in animal models. 3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one has also been found to have anti-inflammatory and anti-bacterial effects, making it a potential treatment for various inflammatory and infectious diseases.

Advantages and Limitations for Lab Experiments

3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research. 3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one has also been extensively studied, and its potential medicinal properties have been well-documented. However, there are also limitations to using 3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets and pathways. Additionally, 3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.

Future Directions

There are several future directions for research on 3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their efficacy. 3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one has also been found to have anti-inflammatory and anti-bacterial effects, making it a potential treatment for various inflammatory and infectious diseases. Further research is needed to explore these potential applications of 3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one. Additionally, more studies are needed to elucidate the molecular targets and pathways of 3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one, which could lead to the development of more targeted and effective therapies.

Synthesis Methods

3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one can be synthesized through a multi-step reaction process, starting with the condensation of 2-furylcarboxaldehyde and 4-morpholineethanamine to form the Schiff base intermediate. The Schiff base is then reacted with 2-phenylimino-3-methyl-1,3-thiazolidin-4-one in the presence of butyl lithium to produce 3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one. The purity and yield of 3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one can be improved through various purification techniques, including recrystallization and column chromatography.

Scientific Research Applications

3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential medicinal properties. One of the most promising applications of 3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one is its anti-cancer activity. Studies have shown that 3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one can inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. 3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have anti-inflammatory and anti-bacterial effects, making it a potential treatment for various inflammatory and infectious diseases.

properties

Product Name

3-Butyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-(phenylimino)-1,3-thiazolidin-4-one

Molecular Formula

C22H25N3O3S

Molecular Weight

411.5 g/mol

IUPAC Name

(5E)-3-butyl-5-[(5-morpholin-4-ylfuran-2-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H25N3O3S/c1-2-3-11-25-21(26)19(29-22(25)23-17-7-5-4-6-8-17)16-18-9-10-20(28-18)24-12-14-27-15-13-24/h4-10,16H,2-3,11-15H2,1H3/b19-16+,23-22?

InChI Key

GMPFTFRWUHRMSO-MYZFFRRASA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C\C2=CC=C(O2)N3CCOCC3)/SC1=NC4=CC=CC=C4

SMILES

CCCCN1C(=O)C(=CC2=CC=C(O2)N3CCOCC3)SC1=NC4=CC=CC=C4

Canonical SMILES

CCCCN1C(=O)C(=CC2=CC=C(O2)N3CCOCC3)SC1=NC4=CC=CC=C4

Origin of Product

United States

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